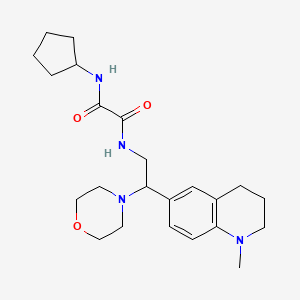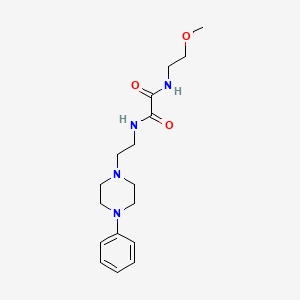
N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, also known as MEOP or LY2812223, is a novel compound that has gained significant attention in the field of neuroscience research. MEOP is a potent and selective antagonist of the metabotropic glutamate receptor 2 (mGluR2), which has been implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia, anxiety, and depression.
Mecanismo De Acción
N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a selective antagonist of mGluR2, which is a G protein-coupled receptor that modulates the release of glutamate, a major excitatory neurotransmitter in the brain. By blocking mGluR2, this compound reduces the inhibitory tone on glutamate release, leading to increased glutamate levels in specific brain regions. This mechanism of action is thought to underlie the therapeutic effects of this compound in neuropsychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in preclinical models. In addition to its effects on glutamate release, this compound has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. This compound has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of mGluR2, which allows for precise modulation of glutamate signaling. This compound is also orally bioavailable and has good brain penetration, making it suitable for in vivo studies. However, this compound has a relatively short half-life in rodents, which can limit its duration of action in some experiments.
Direcciones Futuras
There are several future directions for research on N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide. One area of interest is the potential therapeutic effects of this compound in human neuropsychiatric disorders. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in schizophrenia and anxiety disorders. Another area of interest is the development of new compounds that target mGluR2 and related receptors. This compound has served as a valuable tool for understanding the role of glutamate signaling in neuropsychiatric disorders, and further research in this area may lead to the development of novel treatments for these conditions.
Métodos De Síntesis
The synthesis of N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide was first reported by Eli Lilly and Company in 2012. The method involves the reaction of 2-(4-phenylpiperazin-1-yl)ethanol with oxalyl chloride to form the corresponding oxalyl chloride derivative, which is then reacted with 2-methoxyethylamine to yield this compound. The purity of this compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been extensively studied in preclinical models of neuropsychiatric disorders. In animal models of schizophrenia, this compound has been shown to improve cognitive deficits and reduce hyperactivity and stereotypy. In models of anxiety and depression, this compound has been shown to reduce anxiety-like and depressive-like behaviors. This compound has also been shown to have potential therapeutic effects in addiction, pain, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N'-(2-methoxyethyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-24-14-8-19-17(23)16(22)18-7-9-20-10-12-21(13-11-20)15-5-3-2-4-6-15/h2-6H,7-14H2,1H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXSWTNZAABOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate](/img/structure/B2979396.png)


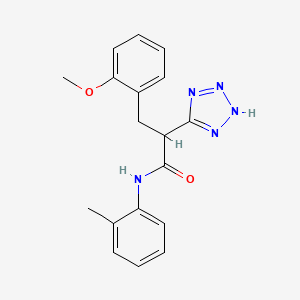
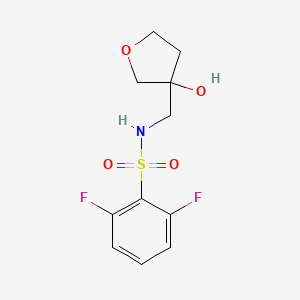
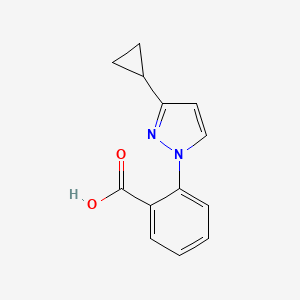

![N-[[1-(Hydroxymethyl)cyclobutyl]-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2979408.png)
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2979412.png)
![(E)-2-cyano-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2979413.png)
![5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979414.png)
![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2-pyrimidyl)-4-piperidone]ketal](/img/structure/B2979416.png)
![N-(2,5-difluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2979418.png)
